![molecular formula C10H13N3 B064308 4-Propyl-1H-benzo[d]imidazol-5-amine CAS No. 177843-33-3](/img/structure/B64308.png)
4-Propyl-1H-benzo[d]imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-1H-benzo[d]imidazol-5-amine, also known as PBA, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. PBA is a derivative of benzimidazole and contains a propyl group at the 4th position. This compound has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Propyl-1H-benzo[d]imidazol-5-amine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. 4-Propyl-1H-benzo[d]imidazol-5-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-Propyl-1H-benzo[d]imidazol-5-amine has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemische Und Physiologische Effekte
4-Propyl-1H-benzo[d]imidazol-5-amine has been found to have a wide range of biochemical and physiological effects. 4-Propyl-1H-benzo[d]imidazol-5-amine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-Propyl-1H-benzo[d]imidazol-5-amine has also been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its anti-cancer and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Propyl-1H-benzo[d]imidazol-5-amine in lab experiments include its ease of synthesis, low cost, and wide range of pharmacological activities. 4-Propyl-1H-benzo[d]imidazol-5-amine has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using 4-Propyl-1H-benzo[d]imidazol-5-amine in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 4-Propyl-1H-benzo[d]imidazol-5-amine. One area of research is the development of novel 4-Propyl-1H-benzo[d]imidazol-5-amine derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of 4-Propyl-1H-benzo[d]imidazol-5-amine. Additionally, the potential use of 4-Propyl-1H-benzo[d]imidazol-5-amine as a therapeutic agent for the treatment of various diseases such as diabetes and neurodegenerative diseases warrants further investigation.
Synthesemethoden
The synthesis of 4-Propyl-1H-benzo[d]imidazol-5-amine involves the reaction of 4-propylaniline with o-phenylenediamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in high yield after purification. The synthesis of 4-Propyl-1H-benzo[d]imidazol-5-amine is a straightforward process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-Propyl-1H-benzo[d]imidazol-5-amine has been extensively studied for its various applications in scientific research. One of the most significant applications of 4-Propyl-1H-benzo[d]imidazol-5-amine is in the field of medicinal chemistry. 4-Propyl-1H-benzo[d]imidazol-5-amine has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 4-Propyl-1H-benzo[d]imidazol-5-amine has also been found to be effective in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
177843-33-3 |
|---|---|
Produktname |
4-Propyl-1H-benzo[d]imidazol-5-amine |
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
4-propyl-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-2-3-7-8(11)4-5-9-10(7)13-6-12-9/h4-6H,2-3,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
OISUUNQAVBAUIK-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC2=C1N=CN2)N |
Kanonische SMILES |
CCCC1=C(C=CC2=C1N=CN2)N |
Synonyme |
1H-Benzimidazol-5-amine,4-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
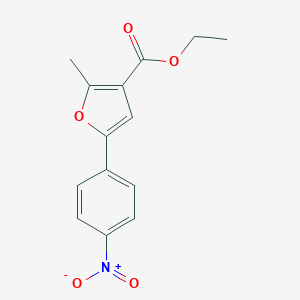
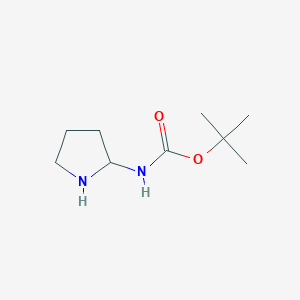
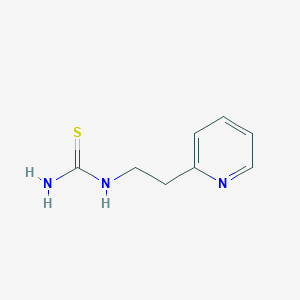
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
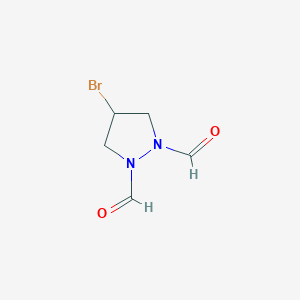
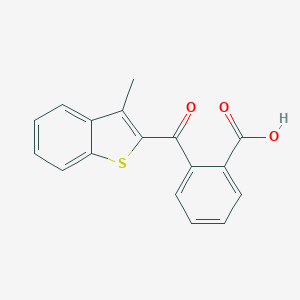

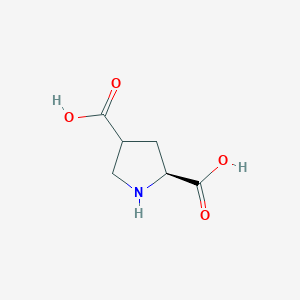
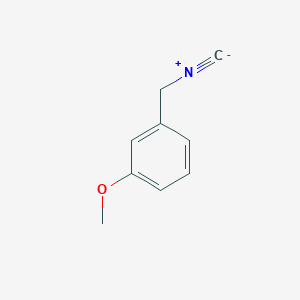


![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
